molecular formula C10H16N2 B1330859 4-(Tert-butyl)benzene-1,2-diamine CAS No. 68176-57-8

4-(Tert-butyl)benzene-1,2-diamine

Cat. No. B1330859
CAS RN: 68176-57-8
M. Wt: 164.25 g/mol
InChI Key: WLOSFXSXVXTKBU-UHFFFAOYSA-N
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Description

The compound 4-(Tert-butyl)benzene-1,2-diamine is a chemical entity that can be utilized as an intermediate in the synthesis of various amines and polymers. The tert-butyl group attached to the benzene ring is a common structural motif that imparts steric bulk, influencing the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 4-(Tert-butyl)benzene-1,2-diamine often involves the use of tert-butanesulfinyl imines as intermediates. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of highly enantioenriched amines . Additionally, tert-butanesulfinyl aldimines and ketimines have been used as precursors in the synthesis of protected 1,2-amino alcohols, showcasing the versatility of tert-butyl substituted compounds in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing the tert-butyl group is often characterized by significant steric hindrance, which can influence the overall conformation and reactivity of the molecule. For instance, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide reveals extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, indicating that the tert-butyl group can affect the packing and interactions within the crystal lattice .

Chemical Reactions Analysis

The tert-butyl group can influence the chemical reactions of the benzene-1,2-diamine derivatives. For example, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the formation of a chelated complex with palladium, which can further react with alcohols to yield a chiral cyclometallated complex . This demonstrates the potential of tert-butyl substituted benzene compounds in forming complex structures with metals.

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups into compounds like 4-(Tert-butyl)benzene-1,2-diamine can lead to materials with unique physical and chemical properties. For instance, polyimides derived from diamines with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The presence of tert-butyl groups can also affect the solubility and organosolubility of polymers, as seen in the synthesis of novel polyimides . Furthermore, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, a related compound, shows that the tert-butyl group can cause steric strain, which is evident in the elongation of certain bonds and the rotation of the tert-butyl group to relieve this strain .

Scientific Research Applications

Application 1: Synthesis of [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline Derivatives

  • Summary of the Application: 4-(Tert-butyl)benzene-1,2-diamine is used in the synthesis of a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives . These compounds are important in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications .
  • Methods of Application: The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
  • Results or Outcomes: The newly synthesized compounds were elucidated based on elemental analysis and spectral data . Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . Indolo[2,3-b]quinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity .

Application 2: Synthesis of Vicinal Diamines

  • Summary of the Application: 4-(Tert-butyl)benzene-1,2-diamine can be used in the synthesis of vicinal diamines . Vicinal diamines are a class of compounds that have two amine groups on adjacent carbon atoms. They are important building blocks in organic synthesis and are found in many biologically active compounds .
  • Methods of Application: A one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles provides rapid access to 1,2-vicinal diamines from terminal alkenes on good yield and regioselectivity . The transformation proceeds smoothly through a Rh (III)-catalyzed aziridination of alkenes with subsequent ring opening by primary or secondary amines .
  • Results or Outcomes: The method provides a rapid and efficient route to a wide range of unsymmetrical vicinal diamines . This methodology enables the rapid synthesis of several bioactive molecules and analogs .

Application 3: Synthesis of Tetrahydroquinoxalines

  • Summary of the Application: 4-(Tert-butyl)benzene-1,2-diamine can be used in the synthesis of tetrahydroquinoxalines . Tetrahydroquinoxalines are a class of compounds that are important in medicinal chemistry due to their wide range of biological activity .
  • Methods of Application: The synthesis involves an SN2-type ring-opening of activated aziridines with 2-bromoanilines followed by a Pd-catalyzed intramolecular C-N bond formation . This provides a highly regio- and stereoselective route for the synthesis of racemic and nonracemic tetrahydroquinoxalines .
  • Results or Outcomes: The method provides a rapid and efficient route to a wide range of tetrahydroquinoxalines . This methodology enables the rapid synthesis of several bioactive molecules and analogs .

Safety And Hazards

“4-(Tert-butyl)benzene-1,2-diamine” is harmful if swallowed, inhaled, or in contact with skin . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

4-tert-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOSFXSXVXTKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330799
Record name 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)benzene-1,2-diamine

CAS RN

68176-57-8
Record name 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyl)benzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
O Castillo-Aguilera, P Depreux, A Ballée, F Beaurain… - Synlett, 2020 - thieme-connect.com
Benzimidazoles represent common chemical moieties in bioactive compounds. The synthesis of this heterocycle often involves a condensation of an ortho-phenylenediamine with a …
Number of citations: 2 www.thieme-connect.com
H Cheng, MQ Xiong, N Zhang, HJ Wang… - …, 2018 - Wiley Online Library
The atom‐economic direct amidation of alcohols with amines has been recently highlighted as an attractive and promising transformation. Among the versatile reported catalytic systems…
V Kumar, MF Wempe, JW Lightner, PJ Rice… - Medical Research …, 2015 - esmed.org
Histone methyl-transferase Dot1L can methylate histone 3 on lysine 79 (H3K79). Herein we present the chemical synthesis of a cis/trans mixture of a potent Dot1L inhibitor known as …
Number of citations: 1 esmed.org
TW Chamberlain, R Pfeiffer, J Howells, H Peterlik… - Nanoscale, 2012 - pubs.rsc.org
A range of mono- and bis-functionalised fullerenes have been synthesised and inserted into single-walled carbon nanotubes. The effect of the size and shape of the functional groups of …
Number of citations: 8 pubs.rsc.org
J Zhang, J Liu, X Wang, X Yang, Y Ma, R Fang… - ACS …, 2022 - ACS Publications
Fluorine-containing molecules are central motifs in pharmaceuticals, agrochemicals, and functional materials owing to the unique properties engendered by carbon–fluorine bonds. …
Number of citations: 5 pubs.acs.org
J Liu, Y Meng, MH Yang, XY Zhang, JF Zhao… - European Journal of …, 2023 - Elsevier
Pseudomonas aeruginosa (P. aeruginosa) is a gram-negative pathogenic bacterium, often causative drug-resistance related human infections, given its great capacity to form bioflm. It …
Number of citations: 2 www.sciencedirect.com
AD Brown, SK Bagal, P Blackwell… - Bioorganic & Medicinal …, 2019 - Elsevier
The voltage gated sodium channel Na V 1.8 has been postulated to play a key role in the transmission of pain signals. Core hopping from our previously reported phenylimidazole leads …
Number of citations: 17 www.sciencedirect.com
MBT Ferreira - 2018 - run.unl.pt
Necroptosis is a regulated form of necrosis that occurs in response to a cellular damage or infection. It is independent of caspases, occurring under conditions in which the classical …
Number of citations: 0 run.unl.pt
J Shelton, X Lu, JA Hollenbaugh, JH Cho… - Chemical …, 2016 - ACS Publications
Nucleoside, nucleotide, and base analogs have been in the clinic for decades to treat both viral pathogens and neoplasms. More than 20% of patients on anticancer chemotherapy …
Number of citations: 308 pubs.acs.org
Q Guo, J Chen, G Shen, G Lu, X Yang… - The Journal of …, 2021 - ACS Publications
A metal-free environmentally benign, simple, and efficient transfer hydrogenation process of quinoxaline has been developed using the HBpin reagent as a hydrogen source. This …
Number of citations: 6 pubs.acs.org

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